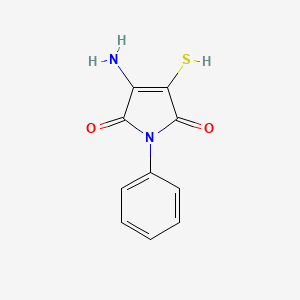
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a phenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione typically involves the reaction of N-phenylmaleimide with thiol-containing compounds under specific conditions. One common method involves the use of a cyclic anhydride reacting with N3-substituted amidrazones to form the pyrrole-2,5-dione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for yield and purity. Catalytic methods are often employed to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl or amino derivatives.
Scientific Research Applications
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 beta, which is involved in various diseases such as Alzheimer’s disease and diabetes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby modulating its activity.
Comparison with Similar Compounds
3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles: These compounds share a similar sulfanyl and amino substitution pattern but differ in the core heterocyclic structure.
1- (4-Acetylphenyl)-3- [ (4-bromo-2-methylphenyl)amino]-4- [ (4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione core but with different substituents.
Uniqueness: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
116489-66-8 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-amino-1-phenyl-4-sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2S/c11-7-8(15)10(14)12(9(7)13)6-4-2-1-3-5-6/h1-5,15H,11H2 |
InChI Key |
UMIQSCZFZIGVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



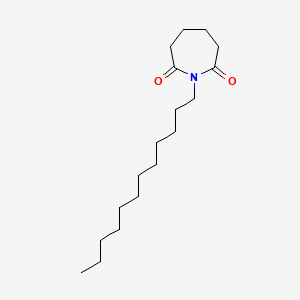

![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
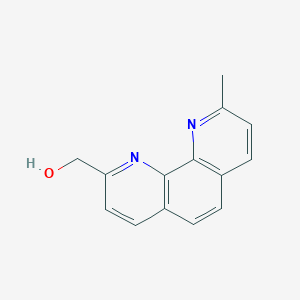
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)
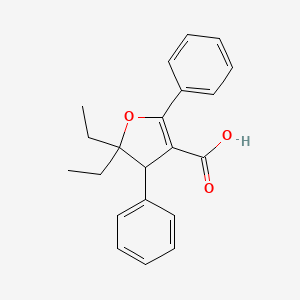
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
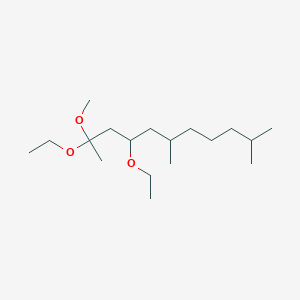
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
